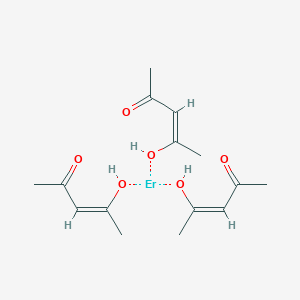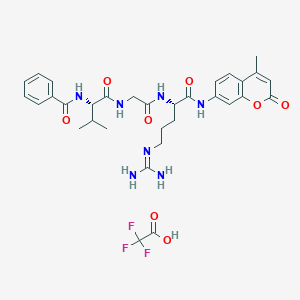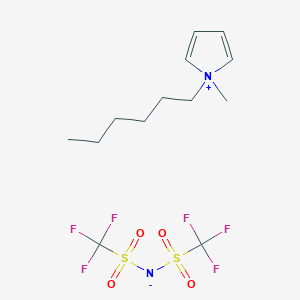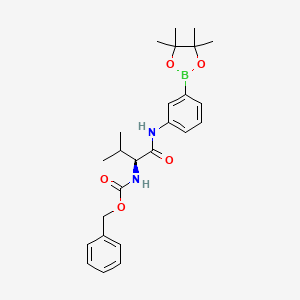
-(N,N-Dimethylamino)ethylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
-(N,N-Dimethylamino)ethylferrocene: is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, which is a sandwich-like structure with an iron atom sandwiched between two cyclopentadienyl rings, and an ethyl group substituted with a dimethylamino group. This compound is known for its unique electronic properties and stability, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of -(N,N-Dimethylamino)ethylferrocene typically involves the reaction of ferrocene with an appropriate alkylating agent. One common method is the alkylation of ferrocene with 2-chloro-N,N-dimethylethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in an organic solvent like tetrahydrofuran. The product is then purified through column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: -(N,N-Dimethylamino)ethylferrocene can undergo oxidation reactions to form the corresponding ferrocenium ion. This reaction is typically carried out using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced back to its neutral form using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Ferric chloride, ceric ammonium nitrate, acetonitrile as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), organic solvents (dichloromethane, toluene).
Major Products:
Oxidation: Ferrocenium ion derivatives.
Reduction: Neutral this compound.
Substitution: Various substituted ferrocenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: -(N,N-Dimethylamino)ethylferrocene is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine: The compound has been explored for its potential use in medicinal chemistry. Its unique electronic properties make it a candidate for the development of redox-active drugs. Research has shown that ferrocene derivatives can exhibit anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, this compound is used as an additive in lubricants and fuels to improve their performance. It is also used in the development of electrochemical sensors for detecting various analytes in environmental and biological samples .
Wirkmechanismus
The mechanism of action of -(N,N-Dimethylamino)ethylferrocene involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. In biological systems, this redox activity can generate reactive oxygen species, which can induce oxidative stress in cells. This property is exploited in the development of anticancer drugs, where the compound can selectively target cancer cells and induce cell death through oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Ethylferrocene: Similar structure but lacks the dimethylamino group, resulting in different electronic properties and reactivity.
Vinylferrocene: Contains a vinyl group instead of an ethyl group, leading to different chemical behavior and applications.
Ethynylferrocene: Features an ethynyl group, which imparts unique electronic properties and reactivity compared to -(N,N-Dimethylamino)ethylferrocene.
Uniqueness: this compound is unique due to the presence of the dimethylamino group, which enhances its electron-donating ability and alters its redox properties. This makes it particularly useful in applications requiring precise control over electron transfer processes, such as in catalysis and sensor development .
Eigenschaften
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLNZQTVMCEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FeN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)



![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)


![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)


![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)

